An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of catechol, followed by a three-step sequence involving nitration, reduction, and salt formation. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Physicochemical Properties of Key Compounds
A clear understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is crucial for successful synthesis, purification, and characterization. The following table summarizes these key properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS Number |
| Catechol | C₆H₆O₂ | 110.11 | 105 | 245.5 | White to brownish crystals | 120-80-9 |
| 2,2-Dimethyl-1,3-benzodioxole | C₉H₁₀O₂ | 150.17 | 3 | 182 | Colorless to slightly yellow clear liquid[1] | 14005-14-2[1] |
| 2,2-Dimethyl-5-nitro-1,3-benzodioxole | C₉H₉NO₄ | 195.17 | Not specified | Not specified | Not specified | 54186-68-4 |
| 2,2-Dimethylbenzo[d]dioxol-5-amine | C₉H₁₁NO₂ | 165.19 | 170.5-172[2] | 269.3 at 760 mmHg[2] | Not specified | 6324-89-6[2][3][4] |
| 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride | C₉H₁₂ClNO₂ | 201.65 | 124 | Not specified | Not specified | 75200-79-2[5] |
Synthesis Pathway Overview
The synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is accomplished through a four-step process, as illustrated in the workflow diagram below.
Detailed Experimental Protocols
This section provides detailed methodologies for each key experiment in the synthesis pathway.
Step 1: Synthesis of 2,2-Dimethyl-1,3-benzodioxole (Acetonide Protection of Catechol)
The initial step involves the protection of the diol functionality of catechol as an acetonide. Two effective methods are presented below.
Method A: Using Hydrogen Chloride Gas
Experimental Details: A solution of 110.1 g of catechol in 370 ml of acetone is cooled to an internal temperature of 10-15 °C.[6] Hydrogen chloride gas is introduced into the stirred solution for 2 hours while maintaining the temperature.[6] The mixture is then further cooled to 0 °C and stirring is continued for an additional 30 minutes.[6] The reaction mixture is subsequently poured into ice/water, made alkaline, and extracted three times with 1 L of ether.[6] The combined organic phases are washed three times with 500 ml of water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.[6] The resulting residue is purified by vacuum distillation (b.p. 59-60 °C at 11 mmHg) to yield 39.0 g (26.0% of theory) of 2,2-dimethyl-1,3-benzodioxole.[6]
Method B: Using p-Toluenesulfonic Acid and Molecular Sieves
Experimental Details: A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml), and p-toluenesulfonic acid (15 mg) is refluxed in a Soxhlet extractor containing 140 g of baked 4Å molecular sieves for 24 hours.[7] The molecular sieves are then replaced with a fresh batch, and refluxing is continued for another 24 hours.[7] After cooling, the solvents are removed under reduced pressure. The residue is triturated with 1 L of hexane, and the light yellow solution is decanted.[7] The hexane solution is washed with 10% NaOH until the washes are colorless, then dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 32.4 g (43%) of 2,2-dimethyl-1,3-benzodioxole as an oil, which can be used in the next step without further purification.[7]
Step 2: Synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole (Nitration)
This step involves the electrophilic aromatic substitution of the benzodioxole intermediate to introduce a nitro group at the 5-position. The following protocol is adapted from a similar nitration reaction.
Experimental Details: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,2-dimethyl-1,3-benzodioxole in glacial acetic acid. In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to glacial acetic acid, and allow it to cool to room temperature. The nitrating mixture is then added dropwise to the stirred solution of the benzodioxole derivative while maintaining the internal reaction temperature between 15-25 °C using an ice bath. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature overnight. The precipitated product is collected by vacuum filtration, washed thoroughly with cold distilled water until the filtrate is neutral, and then recrystallized from ethanol to yield the pure 2,2-dimethyl-5-nitro-1,3-benzodioxole.
Step 3: Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine (Reduction of the Nitro Group)
The nitro group is reduced to a primary amine in this step. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.
Method A: Catalytic Hydrogenation
Experimental Details: To a solution of 2,2-dimethyl-5-nitro-1,3-benzodioxole in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (either by a balloon or in a pressure vessel) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford 2,2-Dimethylbenzo[d]dioxol-5-amine.
Method B: Reduction with Tin(II) Chloride
Experimental Details: A mixture of 2,2-dimethyl-5-nitro-1,3-benzodioxole, tin(II) chloride dihydrate (SnCl₂·2H₂O), and concentrated hydrochloric acid in ethanol is heated at reflux. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and the pH is adjusted to be basic by the addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure to yield 2,2-Dimethylbenzo[d]dioxol-5-amine.
Step 4: Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (Salt Formation)
The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Experimental Details: 2,2-Dimethylbenzo[d]dioxol-5-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether) or anhydrous hydrogen chloride gas is added slowly with stirring. The hydrochloride salt will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation. The solid product is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.
References
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- 2. echemi.com [echemi.com]
- 3. 2,2-dimethyl-2H-1,3-benzodioxol-5-amine | C9H11NO2 | CID 233317 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/1) | C9H12ClNO2 | CID 2794789 - PubChem [pubchem.ncbi.nlm.nih.gov]
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